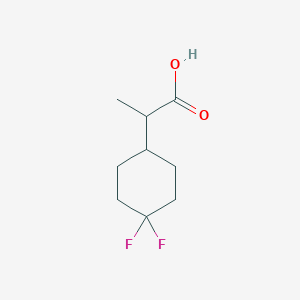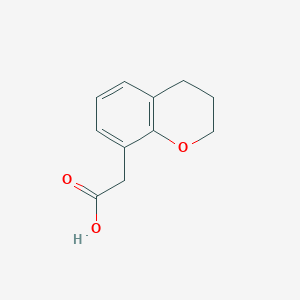![molecular formula C14H25NO4 B6612727 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid CAS No. 1784047-04-6](/img/structure/B6612727.png)
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is a synthetic compound that has garnered significant interest in chemical research due to its complex structure and versatile reactivity. It serves as a critical intermediate in various organic synthesis processes, particularly in the development of pharmaceuticals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid typically involves multi-step procedures that include the protection of amine groups, formation of piperidine rings, and introduction of methylpropanoic acid. Key reaction steps may involve:
Protection of the amine group using tert-butoxycarbonyl (Boc) groups.
Formation of the piperidine ring through cyclization reactions.
Introduction of the 2-methylpropanoic acid moiety via substitution or addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch or continuous flow synthesis techniques to ensure high yield and purity. Optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts, are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: It may be reduced using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or related compounds.
科学研究应用
Chemistry
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is widely used as a building block in organic synthesis. It aids in the development of complex molecules and the exploration of new synthetic pathways.
Biology
In biological research, this compound is often utilized in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators, which are essential for studying various biological processes.
Medicine
Pharmaceutical research heavily relies on this compound for the development of new drug candidates. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of potential therapeutics.
Industry
The compound’s versatility extends to the industrial sector, where it is employed in the synthesis of polymers, agrochemicals, and other specialty chemicals.
作用机制
The compound’s effects are primarily exerted through its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl (Boc) group provides steric protection, facilitating selective reactions. The piperidine ring and methylpropanoic acid moiety interact with target molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to the desired biochemical effects.
相似化合物的比较
Compared to similar compounds, 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid offers a unique balance of reactivity and stability. Other compounds in this category include:
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid: A similar compound with a shorter carbon chain.
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid: A homolog with an extended alkyl chain.
Each of these compounds has distinct reactivity and applications, but the balance of stability and reactivity in this compound makes it particularly valuable in research and industrial applications.
Hope this breakdown quenches your thirst for knowledge!
属性
IUPAC Name |
2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(12(16)17)9-11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPOOWSSUBXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)
![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)


![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)




